molecular formula C19H19NO5 B5069814 (E)-3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid

(E)-3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid

Cat. No.: B5069814
M. Wt: 341.4 g/mol
InChI Key: POEAZFYWPKQKBW-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a methylbenzoyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 4-methylbenzoyl chloride.

    Formation of Intermediate: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.

    Coupling Reaction: The Schiff base is then coupled with 4-methylbenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-12-4-6-13(7-5-12)18(21)20-16(19(22)23)10-14-8-9-15(24-2)11-17(14)25-3/h4-11H,1-3H3,(H,20,21)(H,22,23)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEAZFYWPKQKBW-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=C(C=C(C=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=C(C=C(C=C2)OC)OC)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.